molecular formula C14H15F2NO B2592759 N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide CAS No. 2305488-59-7

N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide

カタログ番号 B2592759
CAS番号: 2305488-59-7
分子量: 251.277
InChIキー: YGIYCQJGUYSPAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide, also known as JNJ-1661010, is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a multifunctional serine/threonine kinase that plays a critical role in a variety of cellular processes, including metabolism, cell cycle regulation, and gene expression. The inhibition of GSK-3 has been implicated in the treatment of a number of diseases, including Alzheimer's disease, diabetes, and cancer.

作用機序

N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide inhibits GSK-3, which is involved in the regulation of several cellular pathways. GSK-3 is known to phosphorylate and regulate the activity of a number of proteins, including tau, beta-catenin, and insulin receptor substrate-1 (IRS-1). Inhibition of GSK-3 by this compound leads to downstream effects on these proteins, resulting in improved cognitive function, reduced inflammation, and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce levels of amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients, and to improve cognitive function in animal models of the disease. In models of rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage. In models of cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

実験室実験の利点と制限

N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is a specific inhibitor of GSK-3, which allows for the study of the downstream effects of GSK-3 inhibition. However, one limitation is that it may have off-target effects on other kinases, which could complicate the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging, which may limit its availability for some experiments.

将来の方向性

There are several future directions for the study of N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide. One direction is the continued evaluation of its safety and efficacy in clinical trials for the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. Another direction is the study of its potential therapeutic applications in other diseases, such as diabetes and cancer. Additionally, further research is needed to fully understand the downstream effects of GSK-3 inhibition by this compound, including its effects on gene expression and metabolism.

合成法

The synthesis of N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide involves the reaction of 2-methylcyclopropylcarboxylic acid with 2,4-difluorobenzylamine to form the corresponding amide. The amide is then treated with propargyl bromide to form the final product. The synthesis of this compound has been reported in several publications, including a patent by Janssen Pharmaceuticals.

科学的研究の応用

N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of rheumatoid arthritis, and inhibit tumor growth in models of cancer. In clinical trials, this compound has been evaluated for its safety and efficacy in patients with Alzheimer's disease, bipolar disorder, and schizophrenia.

特性

IUPAC Name

N-[[1-(2,4-difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO/c1-3-13(18)17-8-14(7-9(14)2)11-5-4-10(15)6-12(11)16/h3-6,9H,1,7-8H2,2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIYCQJGUYSPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(CNC(=O)C=C)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。